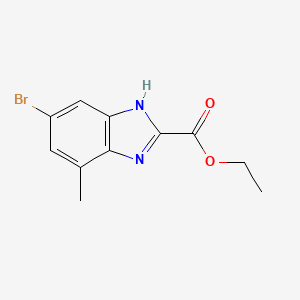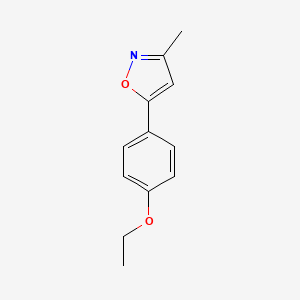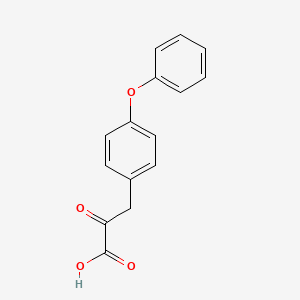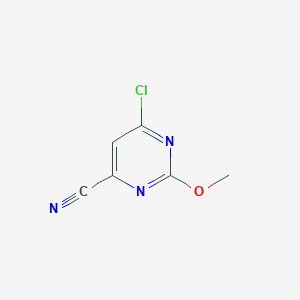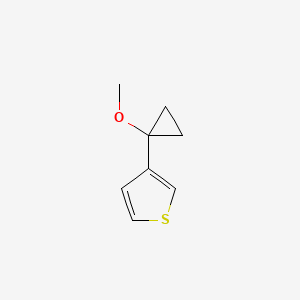
3-(1-Methoxycyclopropyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Methoxycyclopropyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with a 1-methoxycyclopropyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique electronic properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methoxycyclopropyl)thiophene typically involves the cyclopropanation of a thiophene derivative. One common method is the reaction of thiophene with a cyclopropylcarbinyl halide in the presence of a base, followed by methylation of the cyclopropyl group using a methylating agent such as dimethyl sulfate or methyl iodide .
Industrial Production Methods
Industrial production of thiophene derivatives often employs multicomponent reactions and catalytic processes to enhance yield and selectivity. For example, the use of palladium-catalyzed cross-coupling reactions can efficiently introduce various substituents onto the thiophene ring .
化学反応の分析
Types of Reactions
3-(1-Methoxycyclopropyl)thiophene can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Partial and complete reduction of thiophenes can yield sulfur-free products.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like bromine, chlorine, and various electrophiles are used under acidic or basic conditions.
Major Products
Oxidation: Thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Sulfur-free hydrocarbons.
Substitution: Halogenated thiophenes and other substituted derivatives.
科学的研究の応用
3-(1-Methoxycyclopropyl)thiophene has several applications in scientific research:
作用機序
The mechanism of action of 3-(1-Methoxycyclopropyl)thiophene involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, thiophene derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory pathways . The methoxycyclopropyl group may enhance the compound’s binding affinity and selectivity for these targets.
類似化合物との比較
Similar Compounds
Thiophene: The parent compound, known for its aromaticity and reactivity.
2-Methoxythiophene: A derivative with a methoxy group at the 2-position, used in similar applications.
Cyclopropylthiophene: A thiophene derivative with a cyclopropyl group, differing in the position and type of substitution.
Uniqueness
3-(1-Methoxycyclopropyl)thiophene is unique due to the presence of both a methoxy and a cyclopropyl group, which can influence its electronic properties and reactivity. This dual substitution can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
特性
分子式 |
C8H10OS |
|---|---|
分子量 |
154.23 g/mol |
IUPAC名 |
3-(1-methoxycyclopropyl)thiophene |
InChI |
InChI=1S/C8H10OS/c1-9-8(3-4-8)7-2-5-10-6-7/h2,5-6H,3-4H2,1H3 |
InChIキー |
DMMMRHQKCPNTFB-UHFFFAOYSA-N |
正規SMILES |
COC1(CC1)C2=CSC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


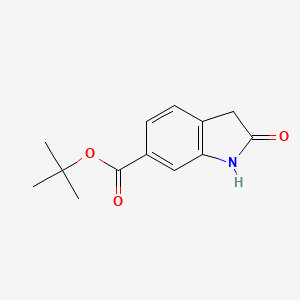
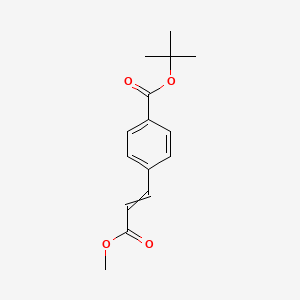
![1,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1,2-ethanediamine](/img/structure/B13676595.png)
![1,3-dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13676599.png)
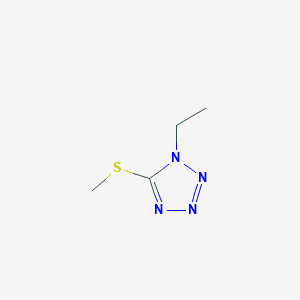
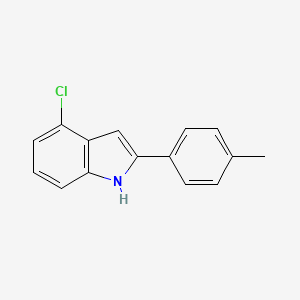

![Furo[2,3-b]pyridin-4-ylmethanamine](/img/structure/B13676630.png)
![Octahydro-1H-pyrido[1,2-a]pyrazin-7-ol](/img/structure/B13676634.png)
![2-(methylthio)-4-[(tetrahydro-2H-pyran-2-yloxy)methyl]pyrimidine](/img/structure/B13676646.png)
